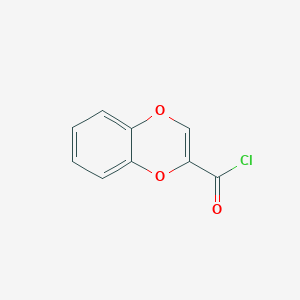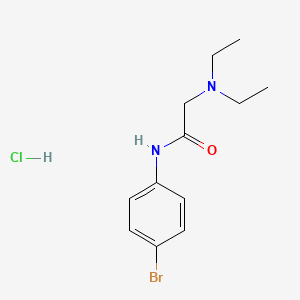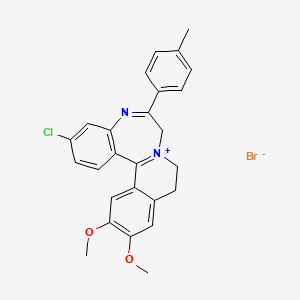![molecular formula C16H10BrCl2NO B14433518 4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline CAS No. 83054-46-0](/img/structure/B14433518.png)
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline is a chemical compound that features a bromonaphthalene moiety linked to a dichloroaniline structure via an ether bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline typically involves the reaction of 6-bromonaphthalen-2-ol with 3,5-dichloroaniline in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures around 80-100°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The bromonaphthalene moiety can be oxidized to form corresponding naphthoquinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety can intercalate with DNA, while the dichloroaniline structure can interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate
- 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
- (6-Bromonaphthalen-2-yl)boronic acid
Uniqueness
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline is unique due to its combination of bromonaphthalene and dichloroaniline moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
83054-46-0 |
|---|---|
Formule moléculaire |
C16H10BrCl2NO |
Poids moléculaire |
383.1 g/mol |
Nom IUPAC |
4-(6-bromonaphthalen-2-yl)oxy-3,5-dichloroaniline |
InChI |
InChI=1S/C16H10BrCl2NO/c17-11-3-1-10-6-13(4-2-9(10)5-11)21-16-14(18)7-12(20)8-15(16)19/h1-8H,20H2 |
Clé InChI |
UBSCEDIDUDHHNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3=C(C=C(C=C3Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


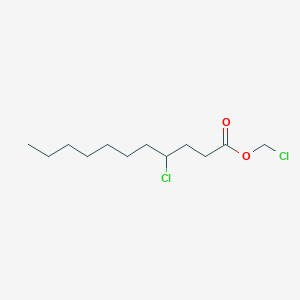
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
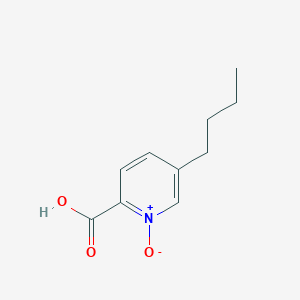


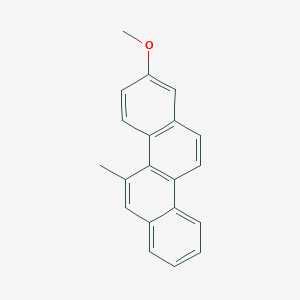
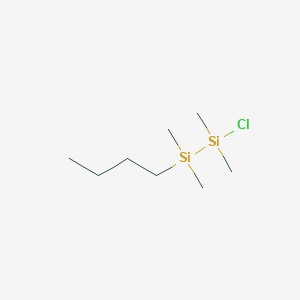
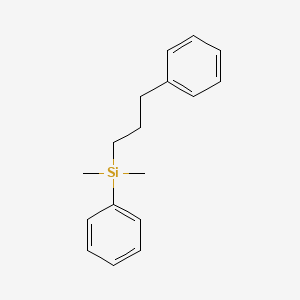
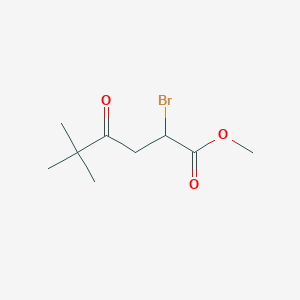
![2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene](/img/structure/B14433475.png)
